molecular formula C12H16F3N5 B11728637 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11728637
M. Wt: 287.28 g/mol
InChI Key: FJAWWASKSAVTGQ-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multiple stepsFor example, the lithiation reaction can be carried out in a flow reactor, and the resulting intermediate can be further functionalized to introduce the propyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. The use of flow reactors and continuous processing techniques can enhance the efficiency of the synthesis. Additionally, the separation of regioisomeric mixtures based on boiling point pressure diagrams can be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups at specific positions on the pyrazole ring .

Scientific Research Applications

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of pyrazole derivatives on biological systems.

    Industry: In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the propyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethyl group and the propyl group, which enhance its chemical stability and biological activity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H16F3N5/c1-3-4-20-8-10(6-17-20)16-5-9-7-19(2)18-11(9)12(13,14)15/h6-8,16H,3-5H2,1-2H3

InChI Key

FJAWWASKSAVTGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2C(F)(F)F)C

Origin of Product

United States

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